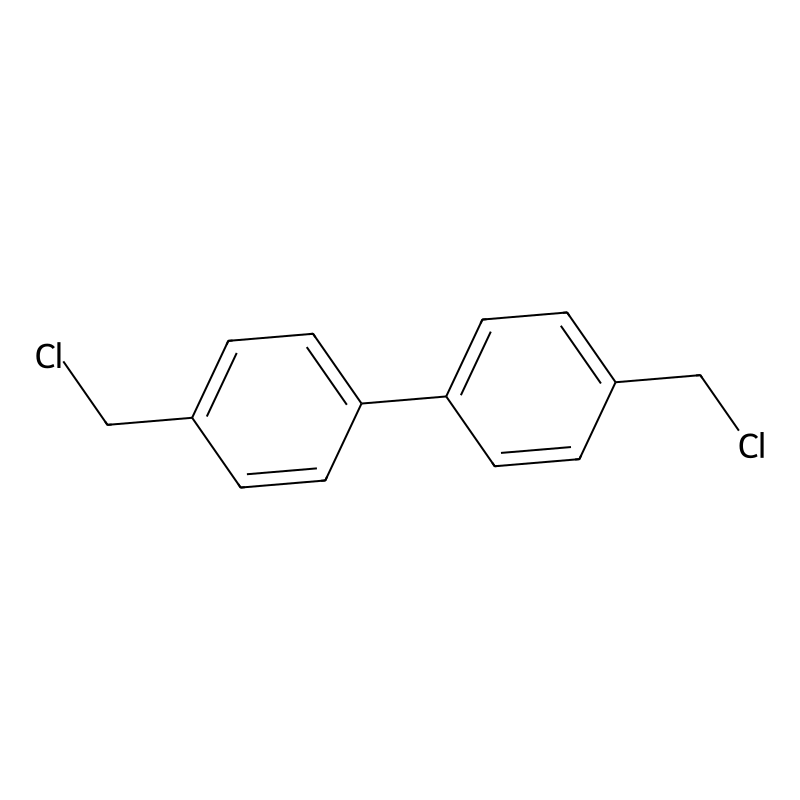4,4'-Bis(chloromethyl)-1,1'-biphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB) is a synthetic organic compound with the chemical formula C₁₄H₁₂Cl₂. Its research applications primarily lie in its use as a precursor molecule for the synthesis of other complex molecules. Studies have explored various methods for its synthesis and characterization, including:
- Reaction with phenol: BCMB can react with phenol (C₆H₅OH) in a two-phase medium using phase-transfer catalysis to produce various derivatives. This reaction has been investigated for its potential applications in polymer chemistry [].
Potential Applications:
While BCMB itself doesn't have direct applications in scientific research, its role as a precursor molecule holds potential in various fields:
- Development of new materials: BCMB can be used as a starting material for the synthesis of polymers with specific properties, such as heat resistance or electrical conductivity. Research exploring its use in the development of pyrolytic carbon for dye-sensitized solar cells has been conducted [].
- Organic synthesis: BCMB's reactive chloromethyl groups can be utilized in various organic synthesis reactions to introduce new functionalities to other molecules. Studies exploring its use in the esterification reaction have been reported [].
4,4'-Bis(chloromethyl)-1,1'-biphenyl is an organic compound with the molecular formula C₁₄H₁₂Cl₂. It features two chloromethyl groups (-CH₂Cl) attached to a biphenyl structure, which consists of two phenyl rings connected by a single bond. This compound is primarily utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals due to its reactive chloromethyl groups, which can participate in further chemical transformations .
BCMB is not widely studied in biological systems due to its toxicity.
BCMB is a hazardous compound with several safety concerns:
4,4'-Bis(chloromethyl)-1,1'-biphenyl undergoes several notable reactions:
- Chloromethylation: This compound can be synthesized through chloromethylation of biphenyl using reagents such as paraformaldehyde and various catalysts (e.g., aluminum chloride). The reaction typically yields high-purity products when optimized conditions are applied .
- Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles, allowing for the formation of various derivatives. For instance, reacting with phenol can lead to the synthesis of 4,4'-(chloromethylphenoxymethyl)-1,1'-biphenyl .
- Phase-Transfer Catalysis: The compound has been studied in phase-transfer catalytic reactions, where it acts as a substrate for further chemical transformations under specific conditions .
While specific biological activities of 4,4'-bis(chloromethyl)-1,1'-biphenyl are not extensively documented, compounds with similar structures often exhibit various levels of toxicity and biological effects. Its chlorinated nature may impart some degree of bioactivity, warranting caution in handling and usage. Further studies would be necessary to elucidate any potential pharmacological properties or toxicological effects.
Several methods have been developed for the synthesis of 4,4'-bis(chloromethyl)-1,1'-biphenyl:
- Chloromethylation of Biphenyl: This method involves reacting biphenyl with paraformaldehyde in the presence of a catalyst such as zinc chloride or aluminum chloride under controlled conditions. Recent advancements have introduced novel solvent systems that enhance yield and purity .
- Catalyzed Reactions: Utilizing polyethylene glycol-based catalysts has shown promise in improving the efficiency of the chloromethylation process, allowing for reactions in aqueous media .
The primary applications of 4,4'-bis(chloromethyl)-1,1'-biphenyl include:
- Intermediate in Chemical Synthesis: It serves as a crucial intermediate in the production of pharmaceuticals and fine chemicals.
- Polymer Chemistry: This compound can be used to create cross-linked polymers and other materials due to its reactive chloromethyl groups.
- Research
Interaction studies involving 4,4'-bis(chloromethyl)-1,1'-biphenyl primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its potential as a building block for more complex molecules and its behavior under different reaction conditions. For example, its interactions with phenols have been documented to yield new phenoxymethyl derivatives .
Several compounds share structural similarities with 4,4'-bis(chloromethyl)-1,1'-biphenyl. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chlorobenzyl chloride | C₇H₈Cl | Simpler structure with only one chloromethyl group. |
| 4-Bromobenzyl chloride | C₇H₈Br | Contains bromine instead of chlorine; different reactivity profile. |
| 4-Methylbenzyl chloride | C₈H₉Cl | Methyl group adds steric hindrance; affects reactivity. |
| 4,4'-Dichlorobiphenyl | C₁₄H₈Cl₂ | Lacks chloromethyl groups; more stable but less reactive. |
The unique feature of 4,4'-bis(chloromethyl)-1,1'-biphenyl lies in its dual chloromethyl functionalities on a biphenyl framework, allowing for diverse chemical transformations that are not possible with simpler or differently substituted analogs.
XLogP3
Appearance
GHS Hazard Statements
H314 (97.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








